molecular formula C25H17FN2O5 B2421965 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 931970-72-8

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2421965
CAS RN: 931970-72-8
M. Wt: 444.418
InChI Key: RSFYSNVQQCAZEX-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H17FN2O5 and its molecular weight is 444.418. The purity is usually 95%.
BenchChem offers high-quality 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activity

Research into pyrido[2,3-d]pyrimidine-2,4-dione derivatives, such as those related to the compound , has shown promise in the development of new herbicides. For instance, studies on pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids have revealed compounds with significant herbicidal activities. These compounds act as protoporphyrinogen oxidase (PPO) inhibitors, displaying broad-spectrum weed control comparable to known herbicides like flumioxazin, with specific applications in maize, soybean, peanut, cotton, rice, and wheat fields (Da-Wei Wang et al., 2017).

Antitumor Activities

The exploration of pyrimidine derivatives, including those structurally similar to the compound of interest, has led to the identification of potential antitumor agents. For example, novel pyrimidine derivatives of L-ascorbic acid have demonstrated significant antitumor activities against various cancer cell lines. These studies suggest the therapeutic potential of pyrimidine derivatives in cancer treatment (S. Raić-Malić et al., 2000).

Urease Inhibition

Investigations into 8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives have unveiled compounds with moderate to significant urease inhibition activity. This property is vital for developing treatments against Helicobacter pylori infections, which are associated with peptic ulcers and gastritis (A. Rauf et al., 2010).

Anti-HIV Activity

Compounds structurally related to 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione have shown potential in anti-HIV therapy. Specifically, synthesis methods aiming at hydroxylated pyrimidine-2,4(1H,3H)-dione derivatives have resulted in compounds with enhanced anti-HIV integrase and reverse transcriptase activities, offering a promising approach for HIV treatment strategies (Xiaowan Tang et al., 2015).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)benzaldehyde, which is then converted to the second intermediate, 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-2(1H)-one. The final product is then obtained by coupling the second intermediate with 4-chlorophthalic anhydride.", "Starting Materials": [ "2-fluorobenzylamine", "benzo[d][1,3]dioxole", "4-chlorophthalic anhydride", "sodium hydride", "acetic anhydride", "sulfuric acid", "acetic acid", "phosphorus oxychloride", "dimethylformamide", "triethylamine", "potassium carbonate", "palladium on carbon", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)benzaldehyde", "a. Dissolve benzo[d][1,3]dioxole (1.0 g, 7.5 mmol) and 2-fluorobenzylamine (1.2 g, 8.5 mmol) in acetic acid (20 mL) and stir at room temperature for 30 min.", "b. Add sulfuric acid (0.5 mL) and acetic anhydride (1.0 mL) to the reaction mixture and stir at room temperature for 2 h.", "c. Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 50 mL).", "d. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)benzaldehyde as a yellow solid (1.5 g, 80%).", "Step 2: Synthesis of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-2(1H)-one", "a. Dissolve 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)benzaldehyde (1.0 g, 3.4 mmol) and potassium carbonate (1.2 g, 8.5 mmol) in dimethylformamide (20 mL) and stir at 80°C for 2 h.", "b. Add phosphorus oxychloride (1.0 mL) dropwise to the reaction mixture and stir at 80°C for 2 h.", "c. Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 50 mL).", "d. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-2(1H)-one as a yellow solid (1.2 g, 85%).", "Step 3: Coupling of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-2(1H)-one with 4-chlorophthalic anhydride", "a. Dissolve 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-2(1H)-one (0.5 g, 1.7 mmol) and 4-chlorophthalic anhydride (0.4 g, 1.7 mmol) in dimethylformamide (10 mL) and stir at room temperature for 2 h.", "b. Add triethylamine (0.5 mL) to the reaction mixture and stir at room temperature for 30 min.", "c. Filter the reaction mixture and wash the solid with ethyl acetate (2 x 10 mL).", "d. Dry the solid under reduced pressure to obtain the final product, 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione, as a yellow solid (0.6 g, 70%)." ] }

CAS RN

931970-72-8

Product Name

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C25H17FN2O5

Molecular Weight

444.418

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H17FN2O5/c26-18-7-3-1-5-16(18)13-27-22-17-6-2-4-8-19(17)33-23(22)24(29)28(25(27)30)12-15-9-10-20-21(11-15)32-14-31-20/h1-11H,12-14H2

InChI Key

RSFYSNVQQCAZEX-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N(C3=O)CC6=CC=CC=C6F

solubility

not available

Origin of Product

United States

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